2-(2-chloro-6-fluorophenyl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-6-fluorophenyl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group, a methyl group, and a methylphenyl group attached to an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate amine.
Introduction of the chloro-fluorophenyl group: This step often involves a halogenation reaction using reagents such as chlorine and fluorine sources.
Attachment of the methyl group: Methylation can be carried out using methylating agents like methyl iodide or dimethyl sulfate.
Incorporation of the methylphenyl group: This can be achieved through a coupling reaction, such as a Suzuki-Miyaura coupling, using a suitable boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory, anti-cancer, and anti-microbial agents.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-6-fluorophenyl)acetamide: Known for its use as a thrombin inhibitor.
6-methylimidazo[1,2-a]pyridine: Studied for its mutagenic properties.
N-(2-methylphenyl)imidazo[1,2-a]pyridine: Investigated for its potential anti-cancer activity.
Uniqueness
2-(2-chloro-6-fluorophenyl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine stands out due to its combination of functional groups, which imparts unique chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C21H17ClFN3 |
---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H17ClFN3/c1-13-10-11-18-25-20(19-15(22)7-5-8-16(19)23)21(26(18)12-13)24-17-9-4-3-6-14(17)2/h3-12,24H,1-2H3 |
InChI Key |
COJCZBKFYISKJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=CC=CC=C3C)C4=C(C=CC=C4Cl)F)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.